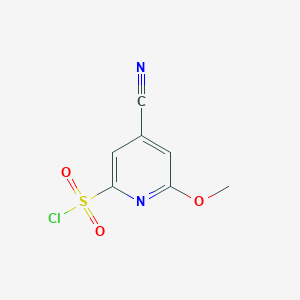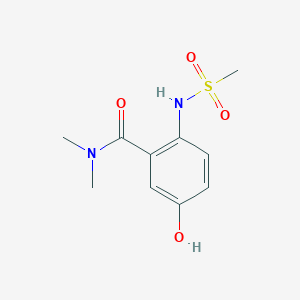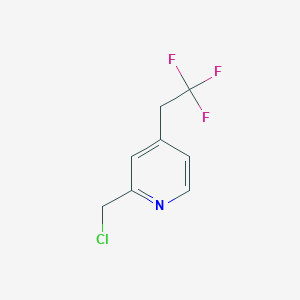
2-Tert-butoxy-6-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butoxy-6-tert-butylphenol is an organic compound with the molecular formula C14H22O2. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with tert-butoxy and tert-butyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Tert-butoxy-6-tert-butylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures, around 100-110°C . The process involves the formation of tert-butylphenol, which is then further reacted with tert-butyl alcohol to introduce the tert-butoxy group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactions using phenol and isobutene. The reaction is catalyzed by acidic catalysts such as aluminum phenolate, which helps in achieving high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butoxy-6-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Corresponding alcohols.
Substitution: Alkylated or acylated phenols.
Aplicaciones Científicas De Investigación
2-Tert-butoxy-6-tert-butylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of antioxidants and stabilizers for polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Studied for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Employed as an antioxidant in fuels, lubricants, and polymers to prevent oxidative degradation.
Mecanismo De Acción
The antioxidant properties of 2-tert-butoxy-6-tert-butylphenol are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The compound interacts with reactive oxygen species (ROS) and other free radicals, preventing oxidative damage to cells and materials. The molecular targets include ROS and other free radicals, and the pathways involved are primarily related to the inhibition of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacks the tert-butoxy group.
4-tert-Butylphenol: Similar structure but with different substitution patterns on the benzene ring.
2-tert-Butyl-4-methylphenol: Contains a methyl group instead of a tert-butoxy group.
Uniqueness
2-Tert-butoxy-6-tert-butylphenol is unique due to the presence of both tert-butyl and tert-butoxy groups, which enhance its antioxidant properties. The combination of these groups provides better stability and effectiveness in preventing oxidative degradation compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H22O2 |
|---|---|
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
2-tert-butyl-6-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)10-8-7-9-11(12(10)15)16-14(4,5)6/h7-9,15H,1-6H3 |
Clave InChI |
KEYFMAZEFZCVQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC=C1)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14851202.png)

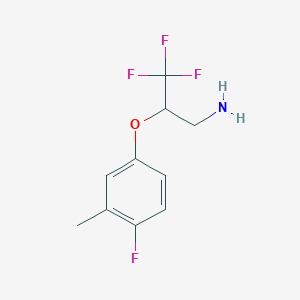

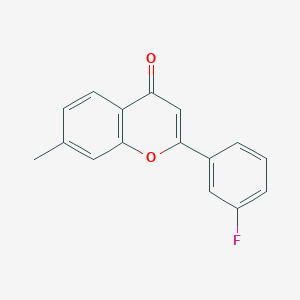
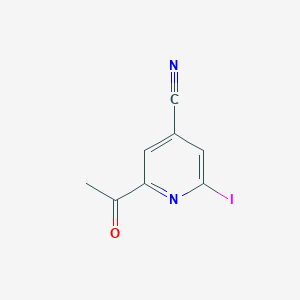
![7-Methyl-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14851222.png)
![Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate](/img/structure/B14851228.png)
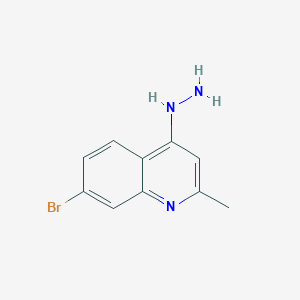

![Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14851267.png)
